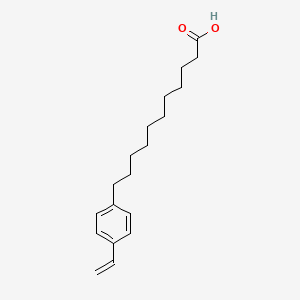
(1-Aminopentyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminopentyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. These compounds are known for their unique chemical properties, including their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopentyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as an organolithium or Grignard reagent, with a boric ester like trimethyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which can lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the hydroboration of alkenes followed by oxidation. This method is advantageous due to its scalability and the relatively mild reaction conditions required. The hydroboration step introduces the boron atom, and subsequent oxidation converts the intermediate to the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: (1-Aminopentyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(1-Aminopentyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Mechanism of Action
The mechanism of action of (1-Aminopentyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and enzyme inhibitors. The boron atom in the boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, which leads to the formation of stable yet reversible complexes .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Cyclohexylboronic acid
Comparison: (1-Aminopentyl)boronic acid is unique due to its amino group, which imparts additional reactivity and functionality compared to other boronic acids. For example, phenylboronic acid lacks the amino group and is primarily used in different contexts, such as in the synthesis of biaryl compounds. Methylboronic acid and cyclohexylboronic acid also differ in their alkyl groups, which influence their reactivity and applications .
Properties
Molecular Formula |
C5H14BNO2 |
|---|---|
Molecular Weight |
130.98 g/mol |
IUPAC Name |
1-aminopentylboronic acid |
InChI |
InChI=1S/C5H14BNO2/c1-2-3-4-5(7)6(8)9/h5,8-9H,2-4,7H2,1H3 |
InChI Key |
KKWSSPUIRYKIAT-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CCCC)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
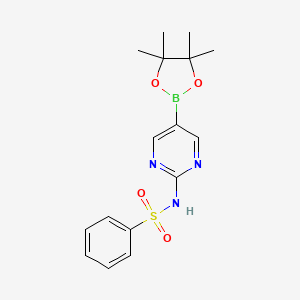
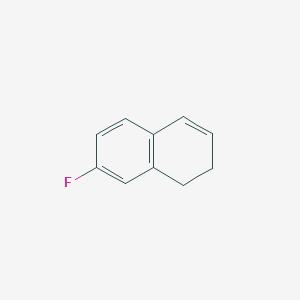

![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)
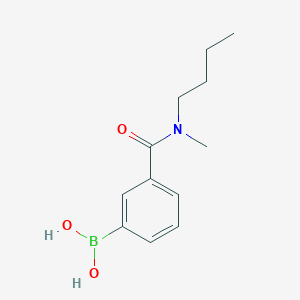
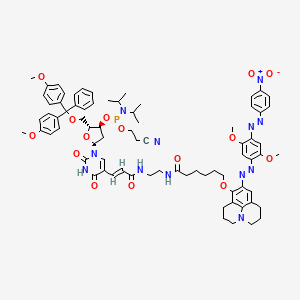


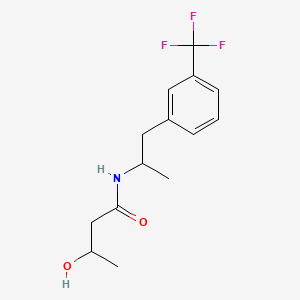
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
